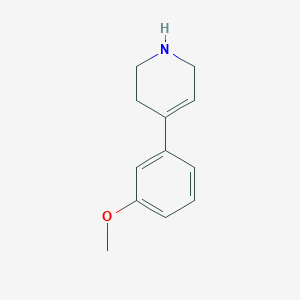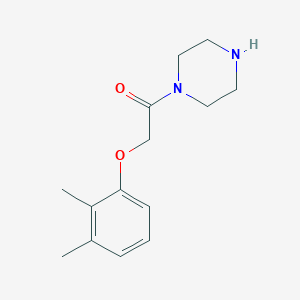
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one (2,3-DMPE-PIP) is a novel compound that has recently been synthesized and studied for its potential biological and medicinal applications. It is a derivative of phenoxyethanol, a naturally occurring compound that is found in many plants. 2,3-DMPE-PIP has been found to possess a variety of interesting properties and has been studied for its potential use in a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory and anti-tumor activities and has been studied for its potential use in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Mecanismo De Acción
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to interact with a variety of cellular targets. It has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound has been found to reduce inflammation and pain. Additionally, this compound has been found to interact with the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, this compound has been found to increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and analgesic activities. Additionally, this compound has been found to possess neuroprotective and cognitive-enhancing activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one in laboratory experiments is that it is relatively easy to synthesize and can be isolated in a pure form. Additionally, it is relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research into 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one. These include further exploration of its potential therapeutic applications, such as its use in the treatment of cancer, neurological disorders, and other diseases. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to the development of more effective and safer therapeutic agents. Additionally, further research into its synthetic methods could lead to the development of more efficient and cost-effective methods of production. Finally, further research into its pharmacokinetics and pharmacodynamics could lead to a better understanding of how it is metabolized and how it affects the body.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-13(12(11)2)18-10-14(17)16-8-6-15-7-9-16/h3-5,15H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWRJKDITYGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



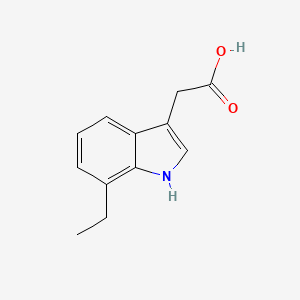

![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3380438.png)
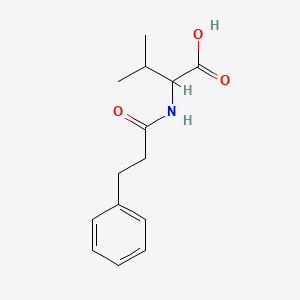
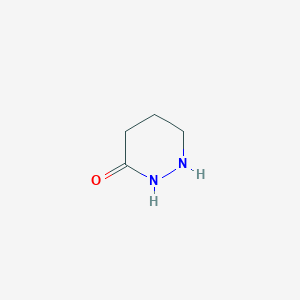
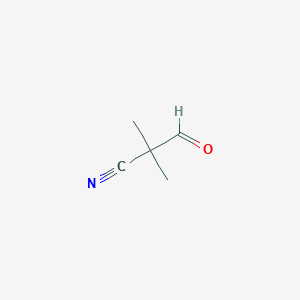
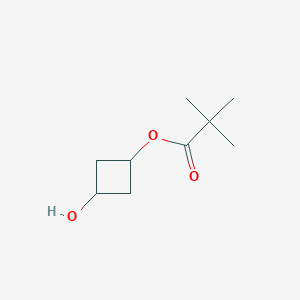
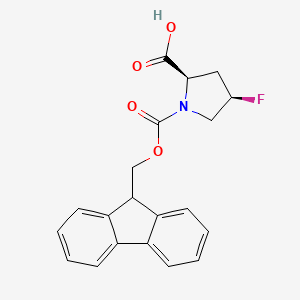
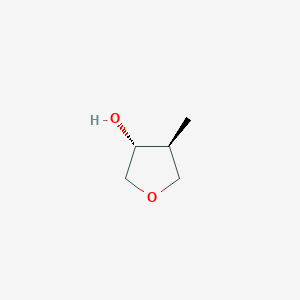
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3380478.png)
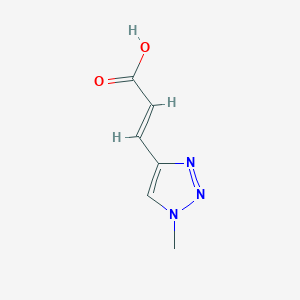
![1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol](/img/structure/B3380490.png)
